

An In-depth Technical Guide on Malic Acid 4-Me Ester

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Compound of Interest

Compound Name: *Malic acid 4-Me ester*

Cat. No.: *B151817*

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Introduction

Malic acid 4-Me ester, also known by its systematic name (S)-2-Hydroxybutanedioic acid 4-methyl ester, is a naturally occurring dicarboxylic acid monoester. Its presence has been identified in the herbaceous plant *Saccharum sinense*, a species of sugarcane. This document provides a comprehensive overview of the current knowledge regarding the discovery, isolation, and properties of **Malic acid 4-Me ester**. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

Malic acid 4-Me ester has been reported as a natural constituent of the herbs of *Saccharum sinense*.^[1] This plant, a type of sugarcane, has been a subject of phytochemical investigations to identify its various chemical components. While the presence of **Malic acid 4-Me ester** in this species is documented, the primary scientific literature detailing its initial discovery, including the specific methodologies for its first-time isolation and characterization from this natural source, is not readily available in public databases.

The general phytochemical composition of *Saccharum* species includes a variety of compounds such as phenolic compounds, plant sterols, policosanols, fatty acids, alcohols, higher terpenoids, flavonoids, and glycosides.^{[2][3][4][5]} The isolation of a specific monoester

like **Malic acid 4-Me ester** would typically involve extraction and chromatographic separation techniques.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Malic acid 4-Me ester** are limited. The majority of available quantitative data is based on computational predictions.

Table 1: General and Predicted Physicochemical Properties of **Malic Acid 4-Me Ester**

Property	Value	Source
Chemical Formula	C ₅ H ₈ O ₅	Supplier Data
Molecular Weight	148.11 g/mol	Supplier Data
CAS Number	66178-02-7	Supplier Data
Appearance	Crystalline Solid	Supplier Data
Purity (Commercial)	>98%	Supplier Data
Predicted Boiling Point	357.7 ± 27.0 °C	Predicted
Predicted Density	1.383 ± 0.06 g/cm ³	Predicted
Predicted pKa	3.49 ± 0.23	Predicted
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Qualitative

Note: Predicted values are computationally generated and have not been experimentally verified in published literature.

Experimental Protocols

Specific, peer-reviewed experimental protocols for the isolation of **Malic acid 4-Me ester** from *Saccharum sinense* or its chemical synthesis are not detailed in the available scientific literature. However, generalized methodologies can be described based on standard organic chemistry practices.

1. Hypothetical Isolation from Natural Source (Saccharum sinense)

The isolation of a moderately polar compound like **Malic acid 4-Me ester** from a plant matrix would typically follow a multi-step process involving extraction and chromatography.

- Step 1: Extraction
 - Dried and powdered aerial parts of *Saccharum sinense* would be subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, to extract a broad range of compounds.
- Step 2: Solvent Partitioning
 - The crude extract would then be concentrated under reduced pressure and subjected to liquid-liquid partitioning. This would involve dissolving the extract in a water/methanol mixture and sequentially partitioning it with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. **Malic acid 4-Me ester** would be expected to partition into the more polar fractions (e.g., ethyl acetate).
- Step 3: Chromatographic Purification
 - The enriched fraction would be further purified using chromatographic techniques. This could involve:
 - Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on their affinity for the stationary phase.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification using a suitable column (e.g., C18 or silica) and a specific mobile phase to yield the pure compound.



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